N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
Description
N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a 4-isopropoxybenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-deficient heterocyclic structure, which enhances metabolic stability and facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)27-14-7-5-13(6-8-14)18(24)21-20-23-22-19(28-20)16-10-9-15(25-3)11-17(16)26-4/h5-12H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIOJMHGFMJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of a hydrazine derivative with a carbon disulfide derivative to form the thiadiazole ring. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to introduce the dimethoxyphenyl group. Finally, the isopropoxybenzamide moiety is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the amide coupling reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or the benzamide moiety.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce halogen atoms into the phenyl ring .
Scientific Research Applications
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule, particularly in the development of antimicrobial agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with bacterial RNA polymerase, inhibiting its function and thereby exerting antimicrobial effects. The benzamide moiety may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiadiazole Derivatives
Key Observations:
Core Heterocycle: The target compound’s 1,3,4-thiadiazole core differs from the thiazole in and triazole in . Triazoles (e.g., compounds in ) often exhibit tautomerism (thione-thiol equilibrium), which can influence solubility and reactivity, whereas thiadiazoles are less prone to tautomeric shifts .
In contrast, electron-withdrawing groups (EWGs) like sulfonyl (in ) or chloro (in ) enhance electrophilicity. Benzamide Moieties: The 4-isopropoxybenzamide in the target compound introduces steric bulk compared to the smaller 2,4-difluorobenzamide in . This may affect binding specificity, as seen in nitazoxanide derivatives, where fluorine substituents enhance metabolic stability .
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is and it has a molecular weight of approximately 406.46 g/mol. The structure includes:
- A thiadiazole moiety that contributes to its biological properties.
- Dimethoxyphenyl and isopropoxy groups that may enhance lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | Induced apoptosis | Caspase activation |
| Study 2 | HeLa (cervical cancer) | Growth inhibition | Cell cycle arrest |
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been highlighted in several studies. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
- Case Study on Anticancer Activity : In a preclinical model using xenograft tumors derived from human breast cancer cells, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups over a treatment period of four weeks.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
